Compound Description: LY518674 is a potent and selective peroxisome proliferator-activated receptor α (PPARα) agonist. [, ] In studies using human apolipoprotein A-1 (apoA-1) transgenic mice, LY518674 demonstrated a dose-dependent increase in serum HDL-c levels, reaching a significant 208 ± 15% elevation at the optimal dose. [] This HDL-c increase was attributed to the de novo synthesis of apoA-1. [] LY518674 also exhibited effects on apoA-1 mRNA levels in the liver and apoA-1 secretion in both liver slices and cultured hepatocytes. []
Relevance: While LY518674 and the target compound share a propanoic acid moiety, their core structures differ significantly. The relevance stems from their shared biological activity as PPAR agonists. LY518674's successful application in elevating HDL-c through apoA-1 modulation makes it a valuable reference point for exploring the therapeutic potential of 3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid, particularly in addressing dyslipidemia and associated conditions. [, ]
Relevance: Fenofibrate, similar to LY518674, is relevant to the target compound due to its activity as a PPARα agonist, albeit with lower potency and selectivity. [] This shared mechanism of action makes fenofibrate a useful point of comparison when investigating the pharmacological profile of 3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid, particularly its potential effects on lipid metabolism and HDL-c modulation.
Compound Description: NPOPPBA is identified as a potential non-peptidic inhibitor of 3CLpro, a key enzyme in the replication cycle of the SARS-CoV-2 virus. [] In silico analysis using PASS online software suggested NPOPPBA's potential as a Fusarinine-C ornithinesterase inhibitor, which holds promise for cancer treatment. [] Further analysis using Swiss ADME and XUNDRUG eMolTox online tools revealed NPOPPBA's potential for oral absorption, drug-like properties, and possible hepatic and nephron toxicity. []
Relevance: NPOPPBA shares a similar pyrazolone core structure with 3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid. This structural similarity is crucial as it suggests that the target compound might also possess inhibitory activity against 3CLpro. [] Further investigation into the target compound's potential as an antiviral agent, particularly against coronaviruses, is warranted based on NPOPPBA's predicted activity.
Compound Description: Compound-A is a potent and selective inhibitor of ELOVL6, an enzyme belonging to the elongase of long-chain fatty acids (ELOVL) family. [] It exhibits over 30-fold greater selectivity for ELOVL6 compared to other ELOVL family members. [] Compound-A effectively reduces the elongation index of fatty acids in hepatocytes, indicating its cell permeability and inhibitory action on ELOVL6. [] Oral administration in mice demonstrated high plasma and liver exposure, leading to a significant reduction in the elongation index of liver fatty acids. []
Relevance: Compound-A and the target compound both possess a pyrazolone moiety within their structures. Although their overall structures differ, the shared pyrazolone moiety suggests potential overlapping biological activities. Given Compound-A's potent inhibition of ELOVL6 and its role in regulating fatty acid elongation, 3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid may also exhibit inhibitory activity against ELOVL6 or related enzymes involved in lipid metabolism. []
Compound Description: This series of compounds, derived from 3-amino-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-1-[(2-oxo-2H-chromen-3-yl)carbonyl]4,5-dihydro-1H-pyrazol-5-one, were synthesized and evaluated for their analgesic, antibacterial, and antifungal activities. [] Several compounds within this series displayed promising analgesic activity comparable to indomethacin, a standard analgesic drug. [] Some derivatives also demonstrated significant antibacterial activity against Escherichia coli and Klebsiella pneumoniae. [] Antifungal activity against Candida albicans and Aspergillus niger was observed for specific compounds within the series. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.